Syringate de méthyle

Vue d'ensemble

Description

Methyl Syringate is used in studies of volatile compound and sensorial characterization of red wine aged in cherry, chestnut, false acacia, ash and oak wood barrels

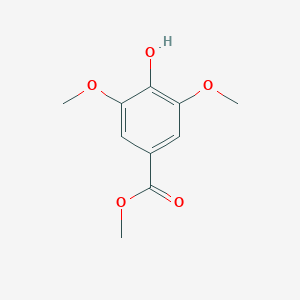

Methyl syringate is a benzoate ester obtained by the formal condensation of carboxy group of syringic acid with methanol. It has a role as a plant metabolite. It is a benzoate ester, a dimethoxybenzene and a member of phenols. It derives from a syringic acid.

Applications De Recherche Scientifique

Recherche antidiabétique

Syringate de méthyle : a été identifié comme un candidat thérapeutique potentiel pour le traitement ou la prévention du diabète de type 2. Il agit comme un inhibiteur à double cible des phosphatases de tyrosine protéique PTPN2 et PTPN6, qui sont impliquées dans la résistance à l'insuline . Des études in vitro ont montré que le this compound augmente l'absorption du glucose dans les adipocytes 3T3-L1 matures et améliore la phosphorylation de la protéine kinase activée par l'AMP (AMPK), suggérant son potentiel en tant qu'agent antidiabétique .

Propriétés antioxydantes

Ce composé est reconnu pour ses propriétés antioxydantes, notamment comme piégeur spécifique des radicaux anions superoxyde. Cette activité est cruciale dans le contexte des maladies liées au stress oxydatif et à la préservation des spécimens biologiques .

Activité antimicrobienne

Le this compound a été étudié pour son activité antimicrobienne. C'est l'un des composés phénoliques identifiés dans certaines espèces végétales et le miel, qui contribuent à leurs propriétés antimicrobiennes .

Écologie chimique

Dans le domaine de l'écologie chimique, le this compound a été évalué comme anti-appétent pour le charançon du pin, Hylobius abietis, un ravageur des semis de conifères plantés en Europe. Sa présence dans les fèces du charançon du pin suggère un rôle dans la dissuasion du comportement alimentaire .

Synthèse organique

En tant que réactif chimique, le this compound est utilisé dans des réactions de synthèse organique, notamment des réactions d'estérification, d'oxydation et d'addition d'ester. Sa stabilité dans des conditions normales en fait un réactif précieux dans diverses voies de synthèse .

Chimie analytique

Le this compound est utilisé en chimie analytique pour l'identification de descripteurs chimiques dans des mélanges complexes, tels que la distinction de l'origine des rhums à l'aide de techniques chimiométriques. Sa présence et sa concentration peuvent servir de marqueurs dans l'analyse d'échantillons d'aliments et de boissons .

Mécanisme D'action

Target of Action

Methyl syringate’s primary targets are the Transient Receptor Potential Channel Ankryn 1 (TRPA1) and Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 and PTPN6 . TRPA1 is a member of the TRP superfamily of structurally related, nonselective cation channels often coexpressed in sensory neurons . PTPN2 and PTPN6 are involved in insulin resistance .

Mode of Action

Methyl syringate selectively activates hTRPA1 . It acts as a dual-targeting inhibitor of PTPN2 and PTPN6 . It inhibits the catalytic activity of PTPN2 and PTPN6 in vitro .

Biochemical Pathways

Methyl syringate affects the biochemical pathways related to TRPA1 and PTPN2/PTPN6. Activation of TRPA1 can lead to various physiological responses, including pain sensation and inflammation . Inhibition of PTPN2 and PTPN6 can increase glucose uptake, which is beneficial for managing type 2 diabetes .

Pharmacokinetics

It’s known that methyl syringate can regulate food intake and gastric emptying through a trpa1-mediated pathway .

Result of Action

Methyl syringate’s action results in the activation of TRPA1 and the inhibition of PTPN2 and PTPN6 . This leads to increased glucose uptake in mature 3T3-L1 adipocytes . It can also regulate food intake and gastric emptying .

Action Environment

It’s known that methyl syringate is found in kalopanax pictus nakai (araliaceae), suggesting that it may be influenced by the plant’s growth conditions .

Activité Biologique

Methyl 4-hydroxy-3,5-dimethoxybenzoate, commonly known as methyl syringate, is a phenolic compound with a variety of biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 212.2 g/mol

- Melting Point : 103-107 °C

- Boiling Point : 339.9 °C at 760 mmHg

- Density : Approximately 1.221 g/cm³

- Solubility : Soluble in alcohol and ether; slightly soluble in water .

Biological Activities

Methyl 4-hydroxy-3,5-dimethoxybenzoate exhibits several notable biological activities:

- Antioxidant Properties : This compound has been shown to scavenge free radicals, which can help protect cells from oxidative stress.

- Antifungal Activity : Research indicates that methyl syringate possesses antifungal properties, making it a potential candidate for treating fungal infections .

- Anti-inflammatory Effects : It has been reported to inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory process .

- Antibacterial Effects : Methyl syringate has been identified as an antibacterial agent in various studies, particularly in the context of bee products where it contributes to their antibacterial properties .

The biological activities of methyl 4-hydroxy-3,5-dimethoxybenzoate can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits enzymes such as cytochrome P450 and cyclooxygenase, which are crucial in drug metabolism and inflammatory pathways, respectively .

- Phenolic Mediator : As a phenolic compound, it acts as a mediator for bacterial and fungal laccases, enhancing their activity .

Case Studies and Research Findings

Several studies have highlighted the biological significance of methyl 4-hydroxy-3,5-dimethoxybenzoate:

Propriétés

IUPAC Name |

methyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJAEGJWHJMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237016 | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-35-5 | |

| Record name | Methyl syringate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl syringate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SYRINGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A196MP8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.